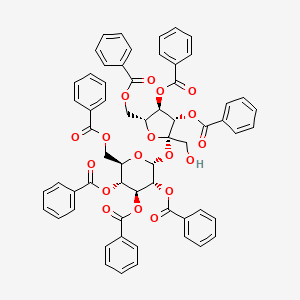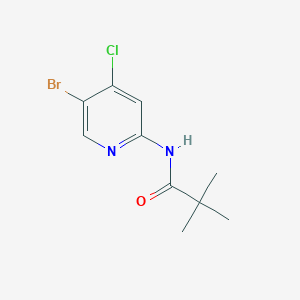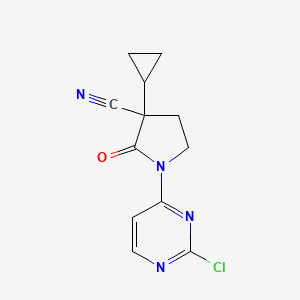
2,3,4,6,3',4',6'-Hepta-O-benzoylsucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is a chemically modified derivative of sucrose. This compound is characterized by the substitution of hydrogen atoms in the hydroxyl groups of sucrose with benzoyl groups. The molecular formula of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is C61H50O18, and it has a molecular weight of 1071.04 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose involves the benzoylation of sucrose. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of sucrose are protected using benzoyl chloride in the presence of a base such as pyridine.
Benzoylation: The protected sucrose is then subjected to benzoylation using benzoyl chloride and a catalyst like DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the protecting groups to yield 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose.
Industrial Production Methods
Industrial production of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove benzoyl groups, reverting to sucrose or partially benzoylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in organic solvents like dichloromethane.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted sucrose derivatives.
Hydrolysis: Products include sucrose and partially benzoylated sucrose derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving carbohydrate-protein interactions.
Medicine: Investigated for potential use in drug delivery systems due to its modified structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is primarily based on its ability to interact with biological molecules through its benzoyl groups. These interactions can affect molecular targets such as enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranosyl-(1→2)-3,4,6-tri-O-benzoyl-β-D-fructopyranoside: A similar compound with fewer benzoyl groups.
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-α-D-lactosyl bromide: Another modified carbohydrate with acetyl groups instead of benzoyl groups.
Uniqueness
2,3,4,6,3’,4’,6’-Hepta-O-benzoylsucrose is unique due to its high degree of benzoylation, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex chemical structures .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[(2S,3S,4R,5R)-3,4-dibenzoyloxy-5-(benzoyloxymethyl)-2-(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H50O18/c62-38-61(52(77-59(69)45-34-20-7-21-35-45)49(74-56(66)42-28-14-4-15-29-42)47(78-61)37-71-54(64)40-24-10-2-11-25-40)79-60-51(76-58(68)44-32-18-6-19-33-44)50(75-57(67)43-30-16-5-17-31-43)48(73-55(65)41-26-12-3-13-27-41)46(72-60)36-70-53(63)39-22-8-1-9-23-39/h1-35,46-52,60,62H,36-38H2/t46-,47-,48-,49-,50+,51-,52+,60-,61+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPQBSCSUACICS-ILIPRKQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CO)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)CO)OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H50O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1071.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B8240279.png)

![2,2-difluoro-N-[3-[2-(2-hydroxyethoxy)-6-morpholin-4-ylpyridin-4-yl]-4-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B8240292.png)

![1-Phenyl-4-(trideuteriomethylamino)-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B8240318.png)

![1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B8240340.png)






